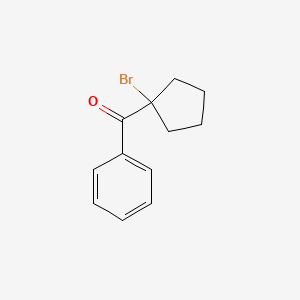
(1-Bromocyclopentyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Bromocyclopentyl)(phenyl)methanone” is a chemical compound with the CAS Number: 6740-66-5 . It has a molecular weight of 253.14 .
Molecular Structure Analysis
The molecular structure of “(1-Bromocyclopentyl)(phenyl)methanone” is represented by the formula C12H13BrO . This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound (1-Bromocyclopentyl)(phenyl)methanone has been synthesized through specific reactions, such as the reaction of 4-bromophenol and benzoyl chloride. Its crystal structure was confirmed by X-ray determination, revealing a monoclinic space group with detailed cell data measurements (Kuang Xin-mou, 2009).
Green Chemistry and Synthesis
- Environmentally Friendly Synthesis : A study highlighted the environmentally benign synthesis of certain methanones, including (1-Bromocyclopentyl)(phenyl)methanone derivatives, using a water-mediated Diels-Alder reaction. This approach is significant for its high yield and minimal environmental impact (G. Thirunarayanan, 2017).
Antimicrobial and Antioxidant Activities
- Biological Activities : Another study synthesized various methanone derivatives and evaluated their antimicrobial and antioxidant activities. This research is essential for exploring potential applications in pharmaceuticals and bioactive materials (G. Thirunarayanan, 2014).
Antiviral and Antitumoral Activities
- Anticoronavirus and Antitumoral Potential : A notable study synthesized derivatives of (1-Bromocyclopentyl)(phenyl)methanone and tested them for antiviral and antitumoral activity. The findings suggested that these compounds might be effective against certain viruses and tumors, indicating potential therapeutic applications (Parameshwara Chary Jilloju et al., 2021).
Safety and Hazards
The safety data sheet for “(1-Bromocyclopentyl)(phenyl)methanone” indicates that it is a combustible liquid and harmful if swallowed . It also causes serious eye irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Mode of Action
It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This could potentially lead to changes in the function of the target molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Bromocyclopentyl)(phenyl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
properties
IUPAC Name |
(1-bromocyclopentyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNULTXNEKXSBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

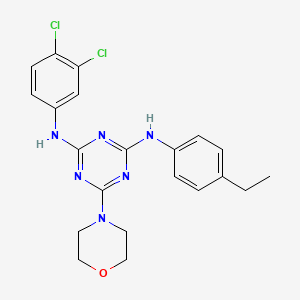
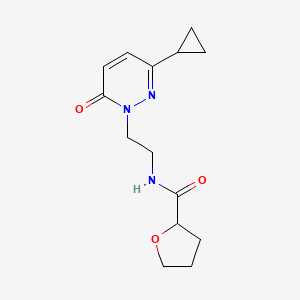

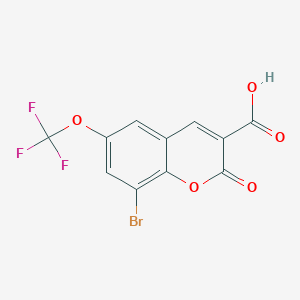

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)


![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)

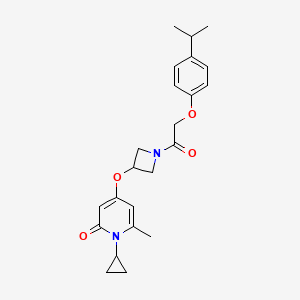
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)